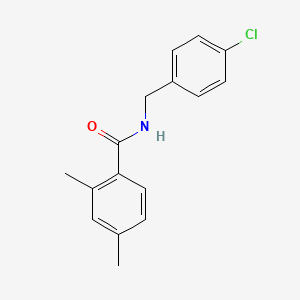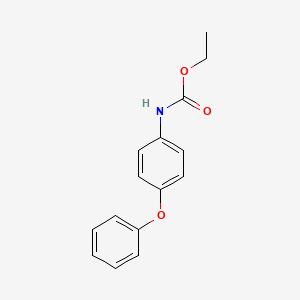![molecular formula C17H16ClNO2 B5889406 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)
2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as CPTIQ, is a tetrahydroisoquinoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPTIQ is a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of the neurotransmitter acetylcholine (ACh). The inhibition of these enzymes leads to an increase in the concentration of ACh in the synaptic cleft, which can improve cognitive function and memory.
Mécanisme D'action
The mechanism of action of CPTIQ involves the inhibition of 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE. 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE are enzymes that break down ACh in the synaptic cleft. ACh is a neurotransmitter that is involved in cognitive function and memory. The inhibition of 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE leads to an increase in the concentration of ACh in the synaptic cleft, which can improve cognitive function and memory. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ.
Biochemical and Physiological Effects:
CPTIQ has been shown to have potent inhibitory activity against 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE. The inhibition of these enzymes leads to an increase in the concentration of ACh in the synaptic cleft, which can improve cognitive function and memory. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ. In animal studies, CPTIQ has been shown to improve cognitive function and memory in AD models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPTIQ is its potent inhibitory activity against 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE, which can improve cognitive function and memory. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ. However, one limitation of CPTIQ is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the research on CPTIQ include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its efficacy and safety in clinical trials. Furthermore, the mechanism of action of CPTIQ needs to be further elucidated to better understand its therapeutic potential. Finally, the potential of CPTIQ in the treatment of other neurodegenerative disorders such as Parkinson's disease and Huntington's disease needs to be explored.
In conclusion, CPTIQ is a tetrahydroisoquinoline derivative that has shown promising potential as a therapeutic agent in the treatment of AD. CPTIQ inhibits 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE, which can improve cognitive function and memory. Furthermore, CPTIQ has antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ. The development of CPTIQ as a therapeutic agent requires further research to optimize its pharmacological properties and evaluate its efficacy and safety in clinical trials.
Méthodes De Synthèse
The synthesis of CPTIQ involves the condensation of 2-chlorophenylacetic acid with tetrahydroisoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by column chromatography to obtain pure CPTIQ.
Applications De Recherche Scientifique
CPTIQ has been extensively studied for its potential therapeutic properties in the treatment of Alzheimer's disease (AD). AD is a neurodegenerative disorder characterized by the progressive loss of cognitive function and memory. The primary pathology of AD is the accumulation of beta-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain. Aβ is known to induce oxidative stress and inflammation, which can lead to neuronal damage and death. CPTIQ has been shown to inhibit 2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and BChE, which can prevent the breakdown of ACh and increase its concentration in the synaptic cleft. This can improve cognitive function and memory in AD patients. Furthermore, CPTIQ has been shown to have antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation induced by Aβ.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-3-4-8-16(15)21-12-17(20)19-10-9-13-5-1-2-6-14(13)11-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYMBDXTUGTOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)
![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)


![3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B5889360.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)




![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)
